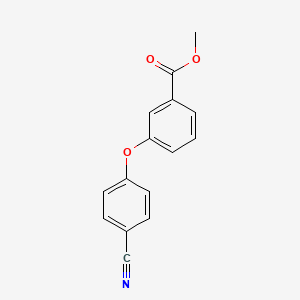

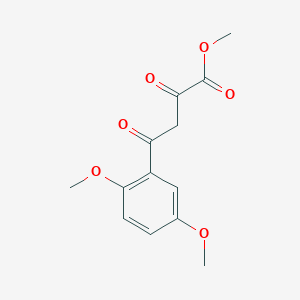

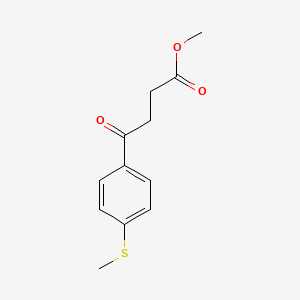

2-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester

Overview

Description

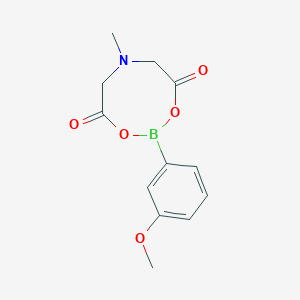

The compound "2-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester" is a pyrrole derivative, which is a class of compounds known for their broad spectrum of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties . Pyrrole derivatives are characterized by a five-membered heterocyclic ring containing one nitrogen atom. The specific structure of this compound includes a phenyl group at the 4-position and an ethyl ester group at the 3-position, which may influence its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the synthesis of ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate involves azo-coupling of diazotized aniline with ethyl 4,5-dihydro-5-oxo-2-phenyl-(1H)-pyrrole-3-carboxylate . Another method includes the reaction of 2H-azirines with enamines to yield 1H-pyrrole-2-carboxylic acid derivatives . These methods highlight the versatility in synthesizing pyrrole derivatives, which can be tailored for specific functional group substitutions at various positions on the pyrrole ring.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, revealed the presence of bifurcated O-H...O hydrogen bonds, which contribute to the formation of molecular dimers . Similarly, the structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction, showing intermolecular C-H...O and C-H...π interactions . These structural analyses are crucial for understanding the conformation and stability of the pyrrole derivatives.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions due to the reactivity of the pyrrole ring and the substituents attached to it. For instance, the reaction between 2H-azirines and enamines to synthesize pyrrole-2-carboxylic acid derivatives involves the formation of dihydropyrroles, which upon acid treatment yield the desired products . The presence of functional groups such as esters and amides can also influence the reactivity and the types of reactions these compounds can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the crystal structure of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester showed that the molecules are strongly linked in dimers by hydrogen bonds, which can affect the compound's melting point and solubility . The presence of halogen substituents, as seen in 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, can also impact the compound's density and reactivity . Computational studies, such as density functional theory (DFT) calculations, can provide insights into the electronic properties, such as HOMO and LUMO energies, which are important for understanding the compound's chemical behavior .

Scientific Research Applications

Synthesis and Chemical Properties

Hantzsch Pyrrole Synthesis : This compound can be synthesized via the Hantzsch synthesis, which is significant in the preparation of pyrrole derivatives. Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids are typically obtained through this method (Roomi & Macdonald, 1970).

Structural and Conformational Studies : Studies on similar compounds, such as chromane derivatives, have been conducted to understand their structural and conformational characteristics. These studies utilize techniques like IR, NMR spectroscopy, and X-ray analysis (Ciolkowski et al., 2009).

Applications in Sensing and Detection

- Colorimetric Chemosensors : Certain derivatives of this compound are used in colorimetric chemosensors for the detection of metal ions like Cu2+, Zn2+, and Co2+. These sensors exhibit color changes in the presence of specific ions, demonstrating their potential in environmental and biological sensing applications (Aysha et al., 2021).

Advanced Material Science

Molecular Structure Analysis : The molecular structure of similar pyrrole derivatives has been studied using techniques such as ab initio and DFT calculations. This research is crucial for understanding the properties of these compounds and their potential applications in material science (Patel et al., 2013).

X-Ray Powder Diffraction Data : For related compounds, X-ray powder diffraction data have been reported, which is important for identifying and characterizing new materials in pharmaceutical and material science research (Wang et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound “2-Methyl-4-phenyl-1H-pyrrole-3-carboxylic acid ethyl ester” are currently unknown. This compound belongs to the class of pyrroles

Mode of Action

Pyrrole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer effects . The specific interactions of this compound with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

For example, some pyrrole derivatives have been shown to inhibit the synthesis of certain proteins, thereby affecting cell growth and proliferation .

Result of Action

Based on the known biological activities of pyrrole derivatives, it can be hypothesized that this compound may have potential therapeutic effects in various disease states .

properties

IUPAC Name |

ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)13-10(2)15-9-12(13)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWKYSAIWTTWLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40282282 | |

| Record name | MLS002639046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3274-63-3 | |

| Record name | MLS002639046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002639046 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40282282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.